molecular formula C5H7F3O B6618551 5,5,5-trifluoropent-1-en-3-ol CAS No. 1594870-01-5

5,5,5-trifluoropent-1-en-3-ol

Cat. No. B6618551
CAS RN: 1594870-01-5
M. Wt: 140.10 g/mol
InChI Key: RTGMUMJPESJQLV-UHFFFAOYSA-N
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Description

5,5,5-trifluoropent-1-en-3-ol, also known as trifluoropentan-3-ol, is a fluorinated alcohol that has been studied extensively in recent years due to its unique properties. It has been found to have a wide range of applications in both organic synthesis and scientific research.

Mechanism of Action

The mechanism of action of 5,5,5-5,5,5-trifluoropent-1-en-3-olt-1-en-3-ol is not fully understood, but it is believed to involve the formation of a trifluoromethyl cation that is stabilized by the alcohol group. This cation is then able to interact with other molecules, such as proteins and enzymes, and cause a variety of effects.
Biochemical and Physiological Effects
5,5,5-5,5,5-trifluoropent-1-en-3-olt-1-en-3-ol has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including proteases and phosphatases. It has also been found to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The use of 5,5,5-5,5,5-trifluoropent-1-en-3-olt-1-en-3-ol in laboratory experiments has a number of advantages. It is inexpensive and easy to synthesize, and it is relatively stable and non-toxic. However, it is also important to note that this compound can be difficult to work with due to its high reactivity and volatility.

Future Directions

There are a number of potential future directions for the use of 5,5,5-5,5,5-trifluoropent-1-en-3-olt-1-en-3-ol. One potential direction is the development of new synthetic methods for the production of this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to new therapeutic applications. Finally, further research into the mechanism of action of this compound could lead to new insights into the design of new drugs and other molecules.

Synthesis Methods

5,5,5-5,5,5-trifluoropent-1-en-3-olt-1-en-3-ol is synthesized through a variety of methods. The most common method is the nucleophilic substitution of trifluoromethane with an alcohol. This reaction is carried out in the presence of a strong base, such as sodium hydride, and is followed by a hydrolysis step to yield the desired product. Other methods for the synthesis of this compound include the reaction of trifluoromethyl iodide with an alcohol and the reaction of trifluoromethyl sulfonate with an alcohol.

Scientific Research Applications

5,5,5-5,5,5-trifluoropent-1-en-3-olt-1-en-3-ol has been found to have a wide range of applications in scientific research due to its unique properties. It has been used in a variety of studies, including those related to protein folding, enzyme inhibition, and drug delivery. It has also been used in the synthesis of a variety of compounds, including peptides, steroids, and small molecules.

properties

IUPAC Name

5,5,5-trifluoropent-1-en-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O/c1-2-4(9)3-5(6,7)8/h2,4,9H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGMUMJPESJQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,5-Trifluoropent-1-en-3-ol

CAS RN

1594870-01-5
Record name 5,5,5-trifluoropent-1-en-3-ol
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